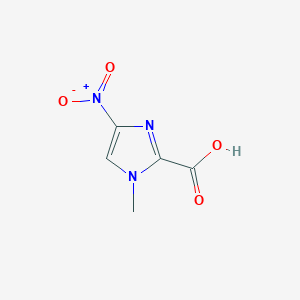

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-4-nitroimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-7-2-3(8(11)12)6-4(7)5(9)10/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGULFBUDTAHAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476910 | |

| Record name | 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109012-24-0 | |

| Record name | 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109012-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid

Introduction: The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents known for their antibacterial, antiprotozoal, and anticancer properties.[1][2] The precise arrangement of substituents on the imidazole ring is critical to a molecule's biological activity, safety profile, and pharmacokinetic properties. This guide provides an in-depth, technical overview of the analytical methodologies required for the unambiguous structure elucidation of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid, a representative member of this vital class of compounds.

For researchers in drug discovery and development, confirming the exact molecular structure is a non-negotiable prerequisite for further investigation. This process is not a single experiment but a logical, multi-faceted approach where data from various analytical techniques are integrated to build an irrefutable case for the proposed structure. We will explore the causality behind the selection of each technique, detail field-proven protocols, and interpret the expected data, providing a self-validating framework for scientific rigor.

Molecular Blueprint: The Target Structure The subject of our investigation is this compound. Its proposed structure contains a five-membered imidazole ring substituted with four distinct functional groups, each presenting unique spectroscopic signatures:

-

N1-Methyl Group: A key feature distinguishing it from its N3-methyl isomer.

-

C2-Carboxylic Acid Group: A site for potential prodrug strategies and a strong electronic influence on the ring.

-

C4-Nitro Group: A powerful electron-withdrawing group crucial for the biological activity of many nitroimidazoles.

-

C5-Hydrogen: The sole proton directly attached to the imidazole ring, providing a critical landmark in NMR analysis.

The primary challenge in its characterization is to confirm not only the presence of these groups but also their precise regiochemical placement on the imidazole core.

Part 1: Mass Spectrometry - Confirming Molecular Weight and Formula

Expertise & Experience: The first step in identifying an unknown compound is to determine its molecular weight and, by extension, its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough precision to confidently deduce the molecular formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF mass spectrometer. The ESI source is chosen for its soft ionization, which minimizes fragmentation and maximizes the abundance of the molecular ion.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization Mode: Acquire data in both positive and negative ion modes. The carboxylic acid makes it amenable to negative ion mode ([M-H]⁻), while the imidazole nitrogens allow for positive ion mode detection ([M+H]⁺).

-

Data Acquisition: Scan a mass range of m/z 50-500. The TOF analyzer provides the high mass accuracy required.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.

Trustworthiness: Expected Data and Interpretation

The molecular formula for this compound is C₅H₅N₃O₄.

-

Calculated Exact Mass: 171.0280 Da.

-

Expected HRMS Result:

-

Positive Ion Mode ([M+H]⁺): m/z 172.0358

-

Negative Ion Mode ([M-H]⁻): m/z 170.0202

-

-

Validation: The experimentally observed mass should match the calculated mass to within 5 ppm, confirming the elemental composition.

Further fragmentation analysis (MS/MS) can corroborate the structure. Key fragmentation patterns for related nitroimidazoles include the loss of oxygen, nitric oxide (NO), and nitrogen dioxide (NO₂).[3]

Caption: Predicted ESI-MS/MS fragmentation pathway.

Part 2: Nuclear Magnetic Resonance (NMR) - Mapping the Atomic Connectivity

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, we can piece together the carbon-hydrogen framework. For this molecule, ¹H and ¹³C NMR are essential to confirm the substitution pattern.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle and a relaxation delay of 2-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe each unique carbon as a singlet. A sufficient number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Trustworthiness: Expected Data and Interpretation

¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

δ ~13-14 ppm (1H, broad singlet): This signal is characteristic of the carboxylic acid proton (-COOH). Its broadness is due to hydrogen bonding and chemical exchange.

-

δ ~8.0-8.5 ppm (1H, singlet): This corresponds to the single proton on the imidazole ring (H-5). Its downfield shift is caused by the strong electron-withdrawing effect of the adjacent nitro group at C-4. The signal is a singlet as it has no adjacent protons to couple with. This is consistent with data for similar 1-methyl-4-nitro-1H-imidazoles.[3]

-

δ ~3.8-4.0 ppm (3H, singlet): This sharp singlet integrates to three protons and is assigned to the N-methyl group (-CH₃). Its position is typical for a methyl group attached to a nitrogen within a heterocyclic ring.[3][4]

¹³C NMR Spectrum (100 MHz, DMSO-d₆): The structure has 5 unique carbon atoms, and thus 5 signals are expected.

-

δ ~160-165 ppm: The carbonyl carbon of the carboxylic acid group (C=O).

-

δ ~145-150 ppm: The carbon bearing the nitro group (C-4). The nitro group is strongly deshielding.

-

δ ~135-145 ppm: The carbon attached to the carboxylic acid (C-2) and the remaining ring carbon (C-5) would appear in this region.[5][6] 2D NMR techniques like HMBC would be required to assign them definitively.

-

δ ~34-36 ppm: The N-methyl carbon (-CH₃).[4]

Summary of Predicted NMR Data

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -COOH | ~13-14 (br s, 1H) | ~160-165 | Acidic proton, exchangeable. |

| Imidazole H-5 | ~8.0-8.5 (s, 1H) | ~135-145 | Downfield due to NO₂. |

| N-CH₃ | ~3.8-4.0 (s, 3H) | ~34-36 | Typical N-methyl region. |

| Imidazole C-2 | - | ~135-145 | Attached to COOH. |

| Imidazole C-4 | - | ~145-150 | Attached to NO₂. |

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

Expertise & Experience: IR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups. Each group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No special preparation is needed.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the mid-IR range (4000-400 cm⁻¹).

-

Background Correction: Run a background scan of the empty ATR crystal prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

Trustworthiness: Expected Data and Interpretation The IR spectrum will validate the presence of the nitro, carboxylic acid, and imidazole ring functionalities.

-

3200-2500 cm⁻¹ (broad): Characteristic O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretches.

-

~1720-1700 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid carbonyl group.

-

~1560-1540 cm⁻¹ (strong): Asymmetric N-O stretching of the nitro group (-NO₂).

-

~1360-1340 cm⁻¹ (strong): Symmetric N-O stretching of the nitro group.

-

~1600-1450 cm⁻¹: C=N and C=C stretching vibrations within the imidazole ring.

Part 4: X-ray Crystallography - The Definitive Proof

Expertise & Experience: While the combination of MS and NMR provides a very strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It generates a three-dimensional map of electron density, revealing the exact spatial arrangement of every atom.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: This is the most critical and often challenging step. High-quality single crystals must be grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[7] A screening of various solvents (e.g., ethanol, ethyl acetate, acetone, and mixtures) is necessary.

-

Data Collection: A suitable crystal is selected, mounted on a goniometer, and cooled under a stream of nitrogen. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[7]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using computational methods to generate an initial atomic model. This model is refined against the experimental data until the calculated and observed diffraction patterns converge, yielding a final, highly accurate 3D structure.[7]

Trustworthiness: Expected Data and Interpretation The output of a successful crystallographic analysis is a 3D model that will:

-

Confirm Connectivity: Unequivocally show the bonding arrangement of all atoms.

-

Verify Regiochemistry: Prove that the methyl group is on N-1, the carboxylic acid is on C-2, and the nitro group is on C-4.

-

Provide Geometric Details: Yield precise bond lengths, bond angles, and torsional angles. For instance, it would confirm the planarity of the imidazole ring.[3]

-

Reveal Intermolecular Interactions: Show how molecules pack in the crystal lattice, often revealing hydrogen bonding networks involving the carboxylic acid and nitro groups.[3]

Caption: A typical workflow for synthesis and structure elucidation.

Conclusion: A Synergistic Approach

The structural elucidation of this compound is a case study in modern analytical chemistry. No single technique is sufficient. Instead, it is the synergistic integration of data from mass spectrometry, NMR, and IR spectroscopy that builds a robust and trustworthy structural assignment. Mass spectrometry confirms the elemental formula, IR spectroscopy identifies the constituent functional groups, and NMR spectroscopy maps their connectivity. Finally, where possible, X-ray crystallography provides the ultimate, unequivocal confirmation, serving as the gold standard for structural proof. This rigorous, multi-technique approach ensures the scientific integrity required for advancing compounds through the drug development pipeline.

References

-

MDPI. (2024, March 28). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. Available from: [Link]

-

ResearchGate. (2025, October 12). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. Available from: [Link]

-

Der Pharma Chemica. (n.d.). Analytical Description of 5-Nitroimidazole Derivative – Satranidazole. Available from: [Link]

-

Der Pharma Chemica. (n.d.). Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent. Available from: [Link]

-

ResearchGate. (n.d.). Fig. 1 Structures of nitroimidazole compounds investigated.... Available from: [Link]

-

IJSTM. (n.d.). EXPLORING IMIDAZOLE DERIVATIVES: SYNTHESIS, STRUCTURAL ANALYSIS, AND BIOLOGICAL APPLICATIONS. Available from: [Link]

-

Arabian Journal of Chemistry. (n.d.). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of (E)-1-methyl-2-[2-(2-methoxphenyl)ethenyl]-4-nitro-1H-imidazole. Available from: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Available from: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Available from: [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available from: [Link]

-

ACS Publications. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Imidazole-2-carboxylic acid. Available from: [Link]

-

Der Pharma Chemica. (2022, May 4). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Available from: [Link]

-

ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Available from: [Link]

-

ResearchGate. (2022, May). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Available from: [Link]

Sources

- 1. ijstm.com [ijstm.com]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Biological Activity of Nitroimidazole Carboxylic Acids and Their Derivatives

This guide provides an in-depth exploration of the synthesis, mechanisms of action, and diverse biological activities of nitroimidazole carboxylic acids and their derivatives. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to offer expert insights into this critical class of compounds.

Introduction: The Nitroimidazole Core

Nitroimidazoles are a class of heterocyclic organic compounds characterized by an imidazole ring substituted with at least one nitro group.[1][2] This structural motif is the cornerstone of a range of synthetic and naturally occurring molecules with significant therapeutic applications. The discovery of azomycin, a 2-nitroimidazole antibiotic, paved the way for the development of numerous derivatives, most notably metronidazole, which has become a frontline treatment for anaerobic and protozoal infections.[3] The introduction of a carboxylic acid functional group, or its corresponding derivatives like amides and esters, onto the nitroimidazole scaffold provides a versatile handle for modulating the physicochemical properties and biological activities of these compounds.[4][5]

The biological activity of nitroimidazoles is intrinsically linked to the reductive activation of the nitro group.[2][6][] In anaerobic or hypoxic environments, such as those found in anaerobic bacteria, protozoa, and solid tumors, host- or pathogen-specific nitroreductases donate electrons to the nitro group.[1][][8] This process generates highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions, which are cytotoxic. These reactive species can covalently bind to and damage critical cellular macromolecules, including DNA, proteins, and membranes, ultimately leading to cell death.[6][]

Synthesis of Nitroimidazole Carboxylic Acids and Derivatives

The synthesis of nitroimidazole carboxylic acids is a critical first step in the development of more complex derivatives with enhanced biological activity. A common synthetic route involves the oxidation of a precursor molecule. For instance, 1-methyl-2-hydroxymethyl-5-nitroimidazole can be oxidized using potassium permanganate to form the corresponding potassium carboxylate salt, which can then be converted to the carboxylic acid.[4] Another approach involves the direct nitration of an imidazole carboxylic acid using a mixture of nitric and sulfuric acids.[1][4]

The resulting nitroimidazole carboxylic acid is often a key intermediate for the synthesis of a library of derivatives, most commonly amides and esters.[4][5][9] Carboxamides are typically prepared by first converting the carboxylic acid to a more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride.[4][5] This activated intermediate is then reacted with a desired primary or secondary amine to form the amide bond.[4][9]

Experimental Protocol: Synthesis of 1-methyl-5-nitroimidazole-2-carboxamides

This protocol outlines a general procedure for the synthesis of 1-methyl-5-nitroimidazole-2-carboxamides, adapted from established methodologies.[4]

Step 1: Oxidation to Carboxylic Acid Salt

-

Dissolve 1-methyl-2-hydroxymethyl-5-nitroimidazole in acetone.

-

Cool the solution to -5°C in an ice-salt bath.

-

Slowly add a solution of potassium permanganate in acetone while maintaining the temperature below 0°C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to collect the potassium 1-methyl-5-nitroimidazole-2-carboxylate salt.

-

Wash the salt with acetone and dry under vacuum.

Step 2: Formation of Acid Chloride

-

Suspend the potassium carboxylate salt in dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add oxalyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours. The resulting solution contains the crude acid chloride.

Step 3: Amidation

-

In a separate flask, dissolve the desired primary or secondary amine and triethylamine in DCM.

-

Cool the amine solution to 0°C.

-

Slowly add the crude acid chloride solution from Step 2 to the amine solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 1-methyl-5-nitroimidazole-2-carboxamide.

Caption: Synthetic workflow for nitroimidazole carboxamides.

Antimicrobial Activity

Nitroimidazole carboxylic acids and their derivatives exhibit a broad spectrum of activity against various pathogens, including protozoan parasites, anaerobic bacteria, and some fungi.[2][3][4][8]

Antiprotozoal Activity

Diarrheal diseases caused by intestinal parasites like Giardia lamblia and Entamoeba histolytica pose a significant global health burden.[4] Nitroimidazoles, particularly metronidazole, are the primary drugs for treating giardiasis and amebiasis.[4] However, the emergence of drug-resistant strains necessitates the development of new therapeutic agents.[4]

Recent studies have demonstrated that novel nitroimidazole carboxamides show potent activity against G. lamblia, including metronidazole-resistant strains, and E. histolytica.[4] For example, certain 1-methyl-5-nitroimidazole carboxamides have shown significantly lower EC50 values compared to metronidazole, indicating higher potency.[4] The substitution at the 2'-carboxamide position provides a valuable site for chemical modification to optimize antiparasitic properties.[4]

| Compound Class | Pathogen | EC50 (µM) | Reference Metronidazole EC50 (µM) |

| 1-methyl-5-nitroimidazole carboxamides | G. lamblia (MtzS) | 1.6 - 4.9 | 6.1 |

| 1-methyl-5-nitroimidazole carboxamides | G. lamblia (MtzR) | 0.1 - 2.5 | 18 |

| 4(5)-nitroimidazole carboxamides | E. histolytica | 1.7 - 5.1 | 5.0 |

| 4(5)-nitroimidazole carboxamides | T. vaginalis | 0.6 - 1.4 | 0.8 |

Data synthesized from multiple studies to show representative activity ranges.[4]

Antibacterial Activity

The antibacterial action of nitroimidazoles is primarily directed against anaerobic bacteria.[6] The low redox potential in these organisms facilitates the reductive activation of the nitro group, leading to the generation of cytotoxic free radicals that disrupt DNA synthesis and integrity.[] Derivatives of nitroimidazole carboxylic acids have been synthesized and evaluated for their activity against a range of Gram-positive and Gram-negative bacteria.[8][9] Some novel derivatives have shown promising activity against clinically relevant strains, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.

Furthermore, certain bicyclic nitroimidazole compounds have demonstrated efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains, as well as Clostridium difficile and Helicobacter pylori.[10] The development of nitroimidazole derivatives also aims to overcome resistance in pathogens like H. pylori.[11][12]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[13]

Step 1: Preparation of Compound Stock Solution

-

Dissolve the synthesized nitroimidazole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

Step 2: Preparation of Bacterial Inoculum

-

Culture the bacterial strain overnight on an appropriate agar medium.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microplate wells.

Step 3: Serial Dilution in Microplate

-

Dispense 100 µL of CAMHB into all wells of a 96-well microplate.

-

Add 100 µL of the compound stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

Step 4: Inoculation and Incubation

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

Step 5: Reading the Results

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for MIC determination via broth microdilution.

Anticancer Activity

The hypoxic microenvironment of solid tumors presents a unique opportunity for the targeted activation of nitroimidazole-based compounds.[14][15] Similar to their mechanism of action in anaerobic microbes, the low oxygen tension in tumor cells allows for the reductive activation of the nitro group, leading to the formation of cytotoxic species that can selectively kill cancer cells.[15][16]

Several N-alkyl-nitroimidazole compounds have demonstrated considerable selectivity and cytotoxic activity against various cancer cell lines, including breast (MDA-MB231) and lung (A549) cancer cells.[17] For some derivatives, the anticancer activity is inversely proportional to the length of the N-alkyl chain, suggesting that structural modifications can fine-tune their therapeutic potential.[17]

Nitroimidazoles have also been investigated as radiosensitizers to enhance the efficacy of radiation therapy.[14][15] By depleting intracellular radioprotective thiols and forming adducts with DNA, these compounds can make hypoxic tumor cells more susceptible to the damaging effects of ionizing radiation. Evofosfamide (TH-302) is a notable example of a hypoxia-activated prodrug that couples a 2-nitroimidazole moiety to a DNA cross-linking agent.[16] Under hypoxic conditions, the nitroimidazole component is reduced, releasing the active cytotoxic agent directly within the tumor.[16]

Caption: Hypoxia-activated mechanism of nitroimidazoles.

Conclusion and Future Directions

Nitroimidazole carboxylic acids and their derivatives remain a highly promising class of compounds with a remarkable breadth of biological activities. Their unique mechanism of action, which relies on reductive activation in low-oxygen environments, provides a basis for selective toxicity against anaerobic pathogens and hypoxic tumor cells. The carboxylic acid functionality serves as a key synthetic handle, enabling the generation of diverse libraries of amides, esters, and other derivatives with tailored pharmacological profiles.

Future research in this field should continue to focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the nitroimidazole scaffold to optimize potency, selectivity, and pharmacokinetic properties.

-

Overcoming Drug Resistance: Designing novel derivatives that can circumvent existing resistance mechanisms in bacteria and protozoa.

-

Combination Therapies: Exploring the synergistic effects of nitroimidazole derivatives with other antimicrobial or anticancer agents.

-

Advanced Drug Delivery Systems: Developing targeted delivery strategies to enhance the accumulation of these compounds in tumors or at sites of infection, thereby improving efficacy and reducing systemic toxicity.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of nitroimidazole carboxylic acids and their derivatives in the ongoing battle against infectious diseases and cancer.

References

-

Daines, A. M., et al. (2018). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 157, 1307-1317. [Link]

-

Kumar, R., et al. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(4), 1631-1636. [Link]

- Hoff, D. R. (1967). Process for the preparation of 5-nitroimidazole-2-carboxylic acids.

-

García-Contreras, L., et al. (2021). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Current Bioactive Compounds, 17(7), e180121189912. [Link]

-

Lecturio. (2021). Nitroimidazoles. Concise Medical Knowledge. [Link]

-

Upadhyay, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(3), 1033. [Link]

-

Shafeeq, A. A., et al. (2022). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. International Journal of Drug Delivery Technology, 12(2), 495-501. [Link]

-

de Oliveira, R. B., et al. (2019). Structures of the investigated nitroimidazole derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Anti-bacterial mechanism of nitroimidazole. [Link]

-

MDPI. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules. [Link]

-

Wikipedia. (n.d.). Nitroimidazole. [Link]

-

Khan, K. M., et al. (2016). 5-Nitroimidazole derivatives and their antimicrobial activity. Journal of the Chemical Society of Pakistan, 38(2), 258-265. [Link]

-

De Souza, M. V. N. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Scientia Pharmaceutica, 77(3), 497-520. [Link]

-

Deshmukh, R. G., et al. (2010). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 2(4), 891-897. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2010). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]

-

Liu, K., & Zhu, H. L. (2011). Nitroimidazoles as anti-tumor agents. Anticancer Agents in Medicinal Chemistry, 11(7), 687-691. [Link]

-

Chadha, R. (2003). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 65(1), 1-8. [Link]

-

Al-Soud, Y. A., et al. (2021). Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. ARKIVOC, 2021(8), 296-307. [Link]

-

Hu, Y., et al. (2019). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 62(23), 10499-10515. [Link]

-

Wang, S. F., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4419-4426. [Link]

-

Fassihi, A., et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Jundishapur Journal of Microbiology, 10(10), e13796. [Link]

- Pathak, A., et al. (1997). Nitroimidazole antibacterial compounds and methods of use thereof. WO 1997001562 A1.

-

de Oliveira, C. S., et al. (2021). Synthesis and Antitrypanosomal Activity of Novel 2-Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. Molecules, 26(22), 6965. [Link]

-

Giraldi, P. N., et al. (1978). Synthesis and biological activity of new 2-nitroimidazole derivatives. Journal of Medicinal Chemistry, 21(8), 823-826. [Link]

-

Bayati, Z., et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. ResearchGate. [Link]

-

Giraldi, P. N., et al. (1978). Synthesis and biological activity of new 2-nitroimidazole derivatives. Semantic Scholar. [Link]

Sources

- 1. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. lecturio.com [lecturio.com]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. WO1997001562A1 - Nitroimidazole antibacterial compounds and methods of use thereof - Google Patents [patents.google.com]

- 11. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. impactfactor.org [impactfactor.org]

- 14. researchgate.net [researchgate.net]

- 15. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

An In-Depth Technical Guide to the Mechanism of Action of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Synthesizing insights from the broader class of nitroimidazoles and the specific functionalities of the title molecule, this document elucidates its dual potential as a bioreductive prodrug and a structural scaffold for DNA-targeting agents. We will explore the pivotal role of the nitro group in hypoxia-selective activation, the function of the imidazole-2-carboxylic acid moiety in molecular interactions, and its application as a precursor for sophisticated DNA minor groove binders. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this compound's biological activity.

Introduction: The Chemical and Therapeutic Landscape

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including the essential amino acid histidine.[][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile component in drug design.[3][4] The introduction of a nitro group to the imidazole ring gives rise to the nitroimidazole class of compounds, which are renowned for their efficacy as antimicrobial and anticancer agents.[5][6]

This compound is a member of this class, distinguished by a carboxylic acid group at the 2-position. This structural feature, combined with the 4-nitro group, suggests a multifaceted mechanism of action. This guide will deconstruct the individual contributions of these functional groups to the compound's overall biological profile, focusing on two primary mechanistic hypotheses:

-

Hypoxia-Selective Bioreductive Activation: The nitro group can be reduced under low-oxygen (hypoxic) conditions, characteristic of solid tumors and anaerobic infections, to generate cytotoxic reactive species.[7][8][9]

-

Scaffold for DNA Minor Groove Binding: The core structure of the molecule serves as a key building block in the synthesis of more complex molecules, such as distamycin analogues, designed to bind to the minor groove of DNA.[10]

The Core Mechanism: Hypoxia-Selective Bioreductive Activation

The most well-established mechanism for nitroimidazole cytotoxicity is their function as hypoxia-activated prodrugs.[11] This process is contingent on the lower oxygen tension found in target tissues compared to healthy, well-vascularized tissues.

The Role of Nitroreductases

In anaerobic or hypoxic environments, the nitro group of this compound can undergo a one-electron reduction catalyzed by intracellular nitroreductases (NTRs), such as ferredoxin-like proteins.[][12] This reaction produces a nitro radical anion.

In the presence of normal oxygen concentrations (normoxia), this radical anion is rapidly re-oxidized back to the parent nitro compound in a futile cycle, with the concomitant generation of superoxide radicals. This prevents the accumulation of further reduced, toxic species in healthy tissues.[9]

Under hypoxic conditions, however, the lack of oxygen allows for further reduction of the nitro radical anion. This multi-electron reduction process, often requiring four electrons, leads to the formation of highly reactive intermediates, such as nitroso, hydroxylamine, and amine derivatives.[][13]

Caption: Bioreductive activation of nitroimidazoles under normoxic vs. hypoxic conditions.

Molecular Targets of Reactive Intermediates

The highly reactive intermediates generated during bioreduction are the primary effectors of cytotoxicity. They can covalently bind to and damage a wide range of essential cellular macromolecules.

-

DNA Damage: The reactive hydroxylamine intermediate is particularly implicated in DNA damage.[13] It can form covalent adducts with DNA, leading to strand breaks, disruption of the double helix structure, and inhibition of DNA replication and transcription, ultimately triggering cell death.[][5][12] Studies on other 5-nitroimidazoles suggest that this covalent binding may occur at the C4 position of the imidazole ring.[13]

-

Protein Inactivation: Covalent modification of cellular proteins is another key mechanism.[7][8] This can lead to the inactivation of critical enzymes. For instance, studies on other nitroimidazoles have shown inhibition of enzymes involved in glycolysis (like GAPDH) and detoxification (like GST), disrupting cellular metabolism and a cell's ability to cope with oxidative stress.[8]

Structural Role: A Scaffold for DNA Minor Groove Binders

Beyond its role as a bioreductive prodrug, this compound is a documented precursor for the synthesis of complex DNA minor groove binding agents, such as distamycin and netropsin derivatives.[10][14] This provides a second, equally important, lens through which to view its mechanism of action—not as a standalone agent, but as a key structural motif.

Principles of DNA Minor Groove Binding

DNA minor groove binders are typically crescent-shaped molecules that fit snugly into the minor groove of the DNA double helix.[15] They are often characterized by:

-

Aromatic or heterocyclic rings that are linked by amide bonds.

-

The ability to form hydrogen bonds with the bases on the floor of the groove.

-

Cationic charges that interact with the negatively charged phosphate backbone of DNA.[16]

These interactions are non-covalent but can be highly specific for certain DNA sequences, particularly AT-rich regions.[17] By occupying the minor groove, these agents can physically block the binding of transcription factors and other DNA-processing enzymes, thereby modulating gene expression.[18]

The Imidazole Ring in "Lexitropsins"

The imidazole ring, as present in the title compound, is a key component of synthetic DNA-binding polyamides known as "lexitropsins".[19] Replacing a pyrrole ring of natural minor groove binders like distamycin with an imidazole ring alters the DNA sequence specificity and binding affinity. The carboxylic acid group at the 2-position of this compound serves as a crucial chemical handle for coupling this moiety into a growing polyamide chain during synthesis.

Caption: Role of the title compound as a synthetic precursor for DNA minor groove binders.

Potential for Enzyme Inhibition: The Imidazole-2-Carboxylic Acid Moiety

The 1H-imidazole-2-carboxylic acid structural motif is a known metal-binding pharmacophore.[20] The nitrogen atom of the imidazole ring and the oxygen atoms of the carboxylate group can act as ligands to chelate metal ions, such as the zinc ions often found in the active sites of metalloenzymes.

This has been exploited in the design of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria.[21] While the primary mechanism of this compound is likely dominated by the bioreductive activation of its nitro group, the potential for the carboxylic acid moiety to inhibit metalloenzymes should not be disregarded and represents a potential secondary mechanism of action or a basis for the design of more specific enzyme inhibitors.

Experimental Protocols and Data Interpretation

To fully characterize the mechanism of action of this compound, a series of well-defined experiments are required.

Assessing Hypoxia-Selective Cytotoxicity

Protocol: Clonogenic Survival Assay

-

Culture cancer cells (e.g., A549 lung carcinoma) in standard cell culture medium.

-

Expose cells to a range of concentrations of the test compound under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions for a defined period (e.g., 24 hours).

-

After exposure, wash the cells, re-plate a known number of cells into fresh medium, and allow them to grow for 10-14 days to form colonies.

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count the number of colonies (containing >50 cells) to determine the surviving fraction for each condition.

Data Interpretation: A significantly lower surviving fraction under hypoxic conditions compared to normoxic conditions for the same drug concentration indicates hypoxia-selective cytotoxicity. The Hypoxic Cytotoxicity Ratio (HCR), calculated as the IC₅₀ (normoxia) / IC₅₀ (hypoxia), provides a quantitative measure of this selectivity.

| Compound Class | Typical HCR Range | Reference |

| Mononitroimidazoles | 5 - 25 | [22] |

| Bis(nitroimidazoles) | Up to 200 | [22] |

Evaluating DNA Interaction

Protocol: DNA Thermal Denaturation Assay

-

Prepare solutions of calf thymus DNA in a suitable buffer.

-

Add varying concentrations of the test compound to the DNA solutions.

-

Slowly heat the solutions in a spectrophotometer equipped with a temperature controller.

-

Monitor the absorbance at 260 nm as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured.

Data Interpretation: An increase in the Tm of DNA in the presence of the compound indicates binding and stabilization of the double helix. This is characteristic of minor groove binding or intercalation. The magnitude of the ΔTm is proportional to the binding affinity.

Conclusion and Future Directions

The mechanism of action of this compound is best understood as a dual-functionality molecule. Its primary cytotoxic activity is likely derived from the hypoxia-selective bioreduction of its 4-nitro group, which generates reactive intermediates that damage DNA and proteins. This positions it as a potential candidate for targeting hypoxic solid tumors or anaerobic infections.

Concurrently, its structural role as a key building block for sophisticated DNA minor groove-binding polyamides is of high significance in the field of synthetic biology and targeted therapeutics. The imidazole-2-carboxylic acid moiety provides the necessary chemical functionality for its incorporation into these larger, sequence-specific molecules.

Future research should focus on:

-

Direct Quantification: Determining the specific cytotoxic potency (IC₅₀ values) of the title compound under normoxic and hypoxic conditions to validate its selectivity.

-

Target Identification: Using proteomics and genomics approaches to identify the specific proteins and DNA sequences that are covalently modified by the reactive intermediates.

-

Derivative Synthesis and Evaluation: Leveraging its role as a synthetic intermediate to create novel DNA-binding agents and evaluating their sequence specificity and biological activity.

By understanding these multifaceted mechanisms, researchers can better exploit the therapeutic potential of this compound and its derivatives in the development of next-generation targeted therapies.

References

- Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology, 2022. [URL: https://www.sciencedirect.com/science/article/pii/S221323172200081X]

- Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S221323172200081X]

- Nitroimidazole: Definition, Mechanism and Uses. BOC Sciences. [URL: https://www.bocsci.com/blog/nitroimidazole-definition-mechanism-and-uses/]

- This compound. Toronto Research Chemicals. [URL: Not Available]

- Nitroimidazoles. Lecturio. [URL: https://www.lecturio.com/concepts/nitroimidazoles/]

- Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S001085451500171X]

- Review Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action. Journal of Antimicrobial Chemotherapy. [URL: Not Available]

- Synthesis of novel imidazole-containing DNA minor groove binding oligopeptides related to the antiviral antibiotic netropsin. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00363a022]

- The Role of Nitroreductases in Resistance to Nitroimidazoles. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8151475/]

- All About Nitroimidazole. Unacademy. [URL: https://unacademy.

- New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Scientific Reports. [URL: https://www.

- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11204853/]

- The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7175217/]

- Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8400342/]

- Synthesis, DNA-binding properties, and antitumor activity of novel distamycin derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6134371/]

- Recent developments in compounds acting in the DNA minor groove. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4279589/]

- Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4019958/]

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [URL: https://www.mdpi.com/2218-273X/14/10/1198]

- Synthesis and antitumor activity of new benzoheterocyclic derivatives of distamycin A. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10893305/]

- Cytotoxics derived from distamycin A and congeners. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10197039/]

- Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. SID. [URL: https://www.sid.ir/paper/1002341/en]

- Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. [URL: https://brieflands.com/articles/ijpr-137969.html]

- Distamycin derivatives as potential anticancer agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16012903/]

- Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36084491/]

- New Solid Phase Synthesis of Distamycin Analogues. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259582/]

- This compound. BLDpharm. [URL: https://www.bldpharm.com/products/109012-24-0.html]

- Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34763944/]

- 1-Methyl-4-nitro-1H-imidazole-2-carboxamide. BLDpharm. [URL: https://www.bldpharm.com/products/131899-63-9.html]

- Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2555562/]

- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319207/]

- 1H-Imidazole-2-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/574321]

- a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [URL: https://wjpr.net/download/article/1592284956.pdf]

- 5-nitro-1H-imidazole-2-carboxylic acid. Benchchem. [URL: https://www.benchchem.com/product/b134444]

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/28/2/838]

Sources

- 2. mdpi.com [mdpi.com]

- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. All About Nitroimidazole [unacademy.com]

- 6. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. openmedscience.com [openmedscience.com]

- 10. Hypoxia-selective antitumor agents. 10. bis(nitroimidazoles) and related Bis(nitroheterocycles): development of derivatives with higher rates of metabolic activation under hypoxia and improved aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. lecturio.com [lecturio.com]

- 13. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent developments in compounds acting in the DNA minor groove - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New Solid Phase Synthesis of Distamycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxics derived from distamycin A and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of spectroscopy and comparative data from closely related nitroimidazole and imidazole-carboxylic acid derivatives to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. This guide is designed to serve as a valuable resource for researchers in identifying and characterizing this compound, offering insights into experimental design, data acquisition, and spectral interpretation.

Introduction and Molecular Structure

This compound is a substituted nitroimidazole. The imidazole ring is a fundamental scaffold in many biologically active molecules. The presence of a nitro group, a carboxylic acid, and an N-methyl substituent introduces specific electronic and structural features that are critical to its reactivity and potential biological activity. Accurate spectroscopic characterization is the cornerstone of its chemical identity and purity assessment.

Molecular Structure:

-

Formula: C₅H₅N₃O₄

-

Molecular Weight: 171.11 g/mol

-

Key Features:

-

A five-membered imidazole ring.

-

An N-methyl group at position 1.

-

A carboxylic acid group at position 2.

-

A nitro group at position 4.

-

The strategic placement of these functional groups dictates the expected spectroscopic signatures. The electron-withdrawing nature of the nitro and carboxylic acid groups will significantly influence the chemical shifts of the imidazole ring protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous structural information.

Predicted ¹H NMR Spectrum

Experimental Protocol: ¹H NMR Acquisition

A standard protocol for acquiring the ¹H NMR spectrum would involve dissolving the sample in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the polar carboxylic acid.

Workflow for ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR sample preparation, acquisition, and processing.

Interpretation of the Predicted ¹H NMR Spectrum (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Data |

| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are acidic and their chemical shift is concentration and solvent dependent. They typically appear as a broad signal at very low field. |

| ~8.40 | Singlet | 1H | H-5 | The proton at C-5 is expected to be significantly downfield due to the strong electron-withdrawing effect of the adjacent nitro group. In 1-methyl-4-nitro-1H-imidazole, the corresponding proton (H-5) appears at δ 7.80 ppm.[1] The additional deshielding effect of the C-2 carboxylic acid would shift this further downfield. |

| ~3.90 | Singlet | 3H | N-CH₃ | The N-methyl group is attached to a nitrogen within the aromatic imidazole ring. In 1-methyl-4-nitro-1H-imidazole, this peak is observed at δ 3.82 ppm.[2] The electronic environment is expected to be very similar in the target molecule. |

Predicted ¹³C NMR Spectrum

Experimental Protocol: ¹³C NMR Acquisition

The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR, but with a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

Interpretation of the Predicted ¹³C NMR Spectrum (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Data |

| ~160.0 | -COOH | The carbonyl carbon of a carboxylic acid typically resonates in this region. For 1H-imidazole-2-carboxylic acid, this carbon appears at δ 158.86 ppm.[3] |

| ~147.0 | C-4 | The carbon bearing the nitro group is expected to be significantly downfield. In 1-methyl-4-nitro-1H-imidazole, C-4 is observed at δ 146.9 ppm.[1] |

| ~139.0 | C-5 | This carbon is adjacent to the nitro group and part of the imidazole ring. In 1-methyl-4-nitro-1H-imidazole, C-5 appears at δ 138.1 ppm.[1] |

| ~125.0 | C-2 | The carbon attached to the carboxylic acid. Its chemical shift will be influenced by both the ring nitrogens and the carboxyl group. In 1-methyl-4-nitro-1H-imidazole, the C-2 proton appears at δ 122.6 ppm.[1] The substituent effect of the carboxylic acid will likely shift this downfield. |

| ~35.0 | N-CH₃ | The N-methyl carbon. In 1-methyl-4-nitro-1H-imidazole, this carbon is found at δ 34.2 ppm.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectrum Acquisition

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method for solid samples.

Workflow for IR Spectroscopy

Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.

Interpretation of the Predicted IR Spectrum:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Expected Appearance | Rationale and Comparative Data |

| ~3100 - 2500 | O-H stretch | Carboxylic Acid | Very broad band | The characteristic broadness is due to hydrogen bonding between carboxylic acid dimers. |

| ~1720 - 1700 | C=O stretch | Carboxylic Acid | Strong, sharp band | The carbonyl stretch is a very prominent feature in the IR spectrum of carboxylic acids. For 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid, the C=O absorption is at 1703 cm⁻¹.[4] |

| ~1550 and ~1350 | Asymmetric and Symmetric N-O stretch | Nitro Group | Two strong bands | These two bands are characteristic of the NO₂ group. In related nitroimidazoles, the asymmetric stretch is often seen around 1550 cm⁻¹ and the symmetric stretch around 1350 cm⁻¹.[5][6] |

| ~1600 - 1450 | C=N and C=C stretch | Imidazole Ring | Medium to weak bands | Aromatic ring stretches typically appear in this region. |

| ~1300 - 1200 | C-O stretch | Carboxylic Acid | Medium intensity band | This corresponds to the stretching of the carbon-oxygen single bond in the carboxylic acid. |

| ~1450 | C-N stretch | Imidazole Ring | Medium intensity band | Stretching vibrations of the C-N bonds within the imidazole ring.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of the molecular formula and structural elucidation.

Experimental Protocol: Mass Spectrum Acquisition

Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound. The analysis can be run in both positive and negative ion modes.

Interpretation of the Predicted Mass Spectrum (ESI):

-

Negative Ion Mode ([M-H]⁻): In negative ion mode, the most prominent peak is expected to be the deprotonated molecule.

-

m/z 170.03: This corresponds to the [C₅H₄N₃O₄]⁻ ion, formed by the loss of the acidic carboxylic proton. High-resolution mass spectrometry should yield a value very close to the calculated exact mass.

-

-

Positive Ion Mode ([M+H]⁺): In positive ion mode, the protonated molecule would be observed.

-

m/z 172.04: This corresponds to the [C₅H₆N₃O₄]⁺ ion.

-

-

Fragmentation:

-

Loss of CO₂ (44 Da): A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide. This would result in a fragment ion at m/z 128 in positive mode or m/z 126 in negative mode.

-

Loss of NO₂ (46 Da): The nitro group can also be lost, leading to a fragment at m/z 126 in positive mode.

-

The fragmentation of 1-methyl-4-nitro-1H-imidazole shows losses of O, NO, and NO₂.[2] Similar fragmentation patterns can be expected for the title compound.

-

Summary of Predicted Spectroscopic Data

| Technique | Key Predicted Data Points |

| ¹H NMR | δ ~13.5 (1H, br s, -COOH), ~8.40 (1H, s, H-5), ~3.90 (3H, s, N-CH₃) |

| ¹³C NMR | δ ~160.0 (-COOH), ~147.0 (C-4), ~139.0 (C-5), ~125.0 (C-2), ~35.0 (N-CH₃) |

| IR (cm⁻¹) | ~3100-2500 (O-H), ~1710 (C=O), ~1550 & ~1350 (NO₂) |

| MS (ESI) | [M-H]⁻ at m/z 170.03, [M+H]⁺ at m/z 172.04 |

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By drawing on established spectroscopic principles and data from analogous structures, we have outlined the expected NMR, IR, and MS data. The provided protocols and interpretations offer a robust framework for any researcher working with this compound, facilitating its unambiguous identification and characterization. The synthesis of this guide underscores the power of leveraging existing scientific literature to predict and understand the properties of novel chemical entities.

References

-

Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024). Molecules, 29(7), 1505. [Link]

-

Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024). ResearchGate. [Link]

-

Analytical Description of 5-Nitroimidazole Derivative Satranidazole. (2015). Der Pharma Chemica, 7(9), 118-125. [Link]

-

MDPI. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. [Link]

-

Trivedi, M. K., Patil, S., Shettigar, H., Bairwa, K., & Jana, S. (2015). Spectroscopic Characterization of Biofield Treated Metronidazole and Tinidazole. Med chem, 5(7), 340-344. [Link]

-

Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (2013). Der Pharma Chemica, 5(2), 143-148. [Link]

-

Khan, I., et al. (2015). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 12(8), 2959-2967. [Link]

-

Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". (n.d.). Royal Society of Chemistry. [Link]

-

Imidazole derivative-functionalized carbon dots: Using as a fluorescent probe for detecting water and imaging of live cells. (2019). ResearchGate. [Link]

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

-

NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook. [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). ResearchGate. [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST WebBook. [Link]

-

PubChem. (n.d.). 1H-Imidazole-2-carboxylic acid. PubChem. [Link]

-

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. (2017). MDPI. [Link]

-

Chelghoum, C., et al. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1037. [Link]

-

SpectraBase. (n.d.). 4-CARBOXYLIC-ACID-IMIDAZOLE. SpectraBase. [Link]

-

Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. (2022). European Journal of Medicinal Chemistry, 228, 114008. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]

- 3. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Nitroimidazole Saga: From Natural Discovery to Synthetic Arsenal

A Technical Guide to the Discovery, History, and Core Science of Substituted Nitroimidazoles

For decades, the nitroimidazole scaffold has been a cornerstone in the fight against anaerobic and protozoal infections. This guide offers researchers, scientists, and drug development professionals an in-depth exploration of the origins, evolution, and fundamental mechanisms of this critical class of antimicrobial agents. We will journey from the initial discovery of a natural product to the rational design of potent synthetic derivatives, elucidating the key scientific milestones and experimental underpinnings that have cemented the legacy of substituted nitroimidazoles in modern medicine.

Genesis: The Discovery of Azomycin and the Dawn of an Era

The story of nitroimidazoles begins not in a chemist's flask, but in the soil. In 1953, a team of Japanese scientists, Maeda et al., isolated a compound from the fermentation broth of a Streptomyces species. This natural product, named azomycin, was identified as 2-nitroimidazole. While its initial antibacterial activity was noted, it was its potent effect against Trichomonas vaginalis, a protozoan parasite responsible for a common sexually transmitted infection, that sparked significant interest. The discovery of azomycin served as the crucial lead compound, igniting a focused effort to synthesize and evaluate derivatives with improved therapeutic profiles.

This early research led French scientists at Rhône-Poulenc to synthesize a series of nitroimidazole derivatives in the 1950s. Their work culminated in the creation of a compound that would become a landmark in antimicrobial therapy: metronidazole.

The Rise of a "Wonder Drug": The Serendipitous Journey of Metronidazole

Initially developed and introduced in 1959 specifically for the treatment of trichomoniasis, metronidazole's therapeutic potential was soon revealed to be far broader than anticipated.[1][2] A pivotal moment came in 1962 with a fortuitous clinical observation: a patient being treated for a Trichomonas infection who also suffered from bacterial gingivitis experienced a cure for both conditions.[1][3] This serendipitous discovery unveiled the potent antibacterial activity of metronidazole against anaerobic bacteria, a class of microorganisms that thrive in low-oxygen environments.

This finding opened up a vast new range of applications. Throughout the 1960s and 1970s, research expanded to demonstrate its efficacy against other protozoa, such as Entamoeba histolytica and Giardia lamblia, and a wide spectrum of anaerobic bacteria, including Bacteroides and Clostridium species.[1][3] Today, metronidazole is on the World Health Organization's List of Essential Medicines and is a first-line treatment for numerous anaerobic and protozoal infections.[1][4]

Mechanism of Action: The Reductive Activation Pathway

The selective toxicity of nitroimidazoles against anaerobic and microaerophilic organisms is a direct consequence of their unique mechanism of action, which is contingent on the low-redox potential environment within these microbes. Nitroimidazoles are, in fact, prodrugs that require reductive activation to exert their cytotoxic effects.

The process can be broken down into the following key steps:

-

Cellular Uptake: The small, uncharged nitroimidazole molecule passively diffuses into the microbial cell.[5]

-

Reductive Activation: Inside the anaerobic microbe, the nitro group of the imidazole ring is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin, which are abundant in these organisms. This reduction is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).[6][]

-

Generation of Cytotoxic Intermediates: This single-electron transfer to the nitro group forms a highly reactive nitroso radical anion and other short-lived cytotoxic intermediates.[8]

-

DNA Damage: These reactive intermediates interact with and damage microbial DNA, leading to a loss of helical structure, strand breakage, and inhibition of nucleic acid synthesis.[8][9]

-

Cell Death: The extensive DNA damage ultimately results in microbial cell death.[][10]

The selectivity of nitroimidazoles arises because the reductive activation of the nitro group is inefficient in aerobic host cells, which have a higher redox potential. In the presence of oxygen, the nitro radical anion can be rapidly re-oxidized back to the parent compound, a "futile cycling" that prevents the accumulation of toxic intermediates.

Caption: Reductive activation pathway of nitroimidazoles in anaerobic microbes.

The Second Generation and Beyond: Refining the Scaffold

The success of metronidazole spurred further research to develop new nitroimidazoles with improved pharmacokinetic properties, such as longer half-lives and better tolerability. This led to the development of second-generation compounds in the 1970s and 1980s.

Tinidazole , introduced in the early 1970s, is a prominent example.[10] It shares a similar spectrum of activity with metronidazole but possesses a longer half-life, allowing for simpler dosing regimens.[10] Other notable second-generation nitroimidazoles include secnidazole and ornidazole.

More recently, the nitroimidazole scaffold has been explored for new applications, particularly in the treatment of tuberculosis. Compounds like delamanid and pretomanid, which are bicyclic nitroimidazoles, have been developed to combat multi-drug-resistant tuberculosis, highlighting the enduring versatility of this chemical class.[11]

Structure-Activity Relationships (SAR)

The antimicrobial potency and spectrum of nitroimidazoles are heavily influenced by the nature and position of substituents on the imidazole ring. Decades of research have established key structure-activity relationships:

| Position | Structural Feature | Impact on Activity |

| 5-Nitro Group | Essential for Activity | The nitro group is the cornerstone of the molecule's mechanism, as it is the site of reductive activation. Its presence is indispensable for antimicrobial effects.[5] |

| 1-Substitution | Modulates Pharmacokinetics & Potency | The side chain at the N-1 position significantly influences the drug's absorption, distribution, metabolism, and excretion (ADME) properties. For example, the ethylsulfonyl-ethyl group in tinidazole contributes to its longer half-life compared to the hydroxyethyl group in metronidazole.[12] |

| 2-Substitution | Influences Spectrum of Activity | A methyl group at the 2-position, as seen in metronidazole and tinidazole, is common and generally confers potent antianaerobic and antiprotozoal activity.[13] Alterations at this position can modulate the spectrum of activity. |

| 4-Nitro Isomers | Generally Less Active | While 5-nitroimidazoles are the most clinically significant, their 4-nitro isomers are typically less potent against anaerobic bacteria.[14] |

Key Experimental Methodologies

The development and evaluation of nitroimidazoles rely on standardized and robust experimental protocols. Below are outlines for the synthesis of key compounds and the determination of their antimicrobial activity.

Synthesis of Metronidazole

The synthesis of metronidazole is a well-established two-step process starting from 2-methylimidazole.

Protocol: Synthesis of Metronidazole

-

Nitration of 2-Methylimidazole:

-

In a reaction vessel, 2-methylimidazole is slowly added to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

-

The reaction mixture is heated to facilitate the nitration reaction, yielding 2-methyl-5-nitroimidazole.[11]

-

The mixture is then cooled and neutralized, causing the 2-methyl-5-nitroimidazole to precipitate.

-

The precipitate is filtered, washed, and dried.

-

-

Alkylation of 2-Methyl-5-Nitroimidazole:

-

The synthesized 2-methyl-5-nitroimidazole is reacted with ethylene oxide or 2-chloroethanol in a suitable solvent.[15]

-

This reaction introduces the 1-(2-hydroxyethyl) side chain.

-

The resulting product, metronidazole, is then purified by recrystallization.

-

Caption: Simplified two-step synthesis workflow for metronidazole.

Synthesis of Tinidazole

The synthesis of tinidazole also involves a multi-step process, starting with the condensation of 2-methyl-5-nitroimidazole with 2-(ethylthio)ethanol, followed by oxidation.

Protocol: Synthesis of Tinidazole

-

Condensation:

-

2-methyl-5-nitroimidazole is reacted with 2-(ethylthio)ethanol in the presence of an acid catalyst (e.g., sulfuric acid and acetic acid).[16]

-

This reaction yields the intermediate, 1-[2-(ethylthio)ethyl]-2-methyl-5-nitroimidazole.

-

-

Oxidation:

-

The intermediate is then oxidized using an oxidizing agent like hydrogen peroxide, often in the presence of a catalyst such as tungstic acid or ammonium molybdate.[16]

-

This step converts the thioether linkage to a sulfone group, yielding tinidazole.

-

The final product is purified through recrystallization.

-

Determination of Minimum Inhibitory Concentration (MIC)

A fundamental assay to evaluate the potency of a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. For anaerobic bacteria, this requires specialized techniques.

Protocol: Agar Dilution Method for Anaerobes (CLSI Reference Method)

-

Media Preparation: Prepare a suitable growth medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.

-

Antimicrobial Agent Dilution: Prepare serial twofold dilutions of the nitroimidazole compound in a suitable solvent.

-

Plate Preparation: Add a defined volume of each antimicrobial dilution to molten agar, mix thoroughly, and pour into petri dishes. A control plate with no antimicrobial agent is also prepared.

-

Inoculum Preparation: Grow the anaerobic bacterial strains to be tested in an appropriate broth medium (e.g., thioglycollate broth) to a standardized turbidity (e.g., 0.5 McFarland standard).